4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE involves multiple steps, typically starting with the preparation of the core hydrazonoyl chloride intermediate. This intermediate is then reacted with various aromatic compounds under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 3-CHLOROBENZOATE
- 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-PROPOXYBENZOATE
Uniqueness
4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 1-NAPHTHOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridinylcarbonyl group and a naphthoate moiety makes it particularly interesting for research in various fields .
Properties
Molecular Formula |
C24H17N3O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C24H17N3O3/c28-23(19-7-4-14-25-16-19)27-26-15-17-10-12-20(13-11-17)30-24(29)22-9-3-6-18-5-1-2-8-21(18)22/h1-16H,(H,27,28)/b26-15+ |
InChI Key |
WWRKZYPERCBSOF-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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